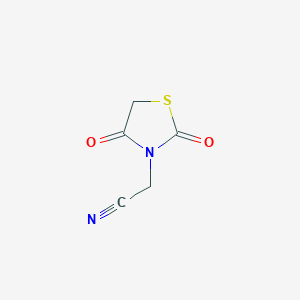

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dioxo-tiazolidin-3-il)-acetonitrilo es un compuesto heterocíclico que contiene átomos de azufre y nitrógeno dentro de su estructura. Este compuesto forma parte de la familia de las tiazolidindionas, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. La presencia del grupo nitrilo aumenta su reactividad y potencial para diversas transformaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo normalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción de una tioamida con un nitrilo en presencia de una base. Las condiciones de reacción a menudo requieren calentamiento y el uso de disolventes como el etanol o el metanol para facilitar el proceso de ciclización.

Métodos de producción industrial: En un entorno industrial, la producción de (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis.

Tipos de reacciones:

Oxidación: (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: La reducción del grupo nitrilo puede producir aminas primarias.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo nitrilo puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA).

Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales:

Oxidación: Sulfóxidos, sulfonas.

Reducción: Aminas primarias.

Sustitución: Varias tiazolidinonas sustituidas.

Aplicaciones Científicas De Investigación

(2,4-Dioxo-tiazolidin-3-il)-acetonitrilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga por sus posibles propiedades antimicrobianas y antivirales.

Medicina: Se explora su papel en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de la diabetes y el cáncer.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo implica su interacción con dianas moleculares específicas. En aplicaciones medicinales, puede actuar modulando la actividad enzimática o uniéndose a receptores involucrados en vías metabólicas. El grupo nitrilo puede participar en enlaces de hidrógeno y otras interacciones que mejoran su afinidad de unión a dianas biológicas.

Compuestos similares:

- (2,4-Dioxo-tiazolidin-3-il)-ácido acético

- (2,4-Dioxo-tiazolidin-3-il)-ácido propiónico

Comparación:

- (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo es único debido a la presencia del grupo nitrilo, que imparte una reactividad distinta y un potencial para modificaciones químicas.

- (2,4-Dioxo-tiazolidin-3-il)-ácido acético y (2,4-Dioxo-tiazolidin-3-il)-ácido propiónico contienen grupos ácidos carboxílicos, que influyen en su solubilidad y reactividad de manera diferente en comparación con el grupo nitrilo.

Esta descripción detallada proporciona una comprensión completa de (2,4-Dioxo-tiazolidin-3-il)-acetonitrilo, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.

Comparación Con Compuestos Similares

- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid

- (2,4-Dioxo-thiazolidin-3-yl)-propionic acid

Comparison:

- (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for chemical modifications.

- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid and (2,4-Dioxo-thiazolidin-3-yl)-propionic acid contain carboxylic acid groups, which influence their solubility and reactivity differently compared to the nitrile group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Fórmula molecular |

C5H4N2O2S |

|---|---|

Peso molecular |

156.16 g/mol |

Nombre IUPAC |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile |

InChI |

InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2 |

Clave InChI |

YYSURWPKPGJXQA-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)N(C(=O)S1)CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)

![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)

![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)